Aladotril: A Technical Deep Dive into Dual Inhibition of Neutral Endopeptidase and Angiotensin-Converting Enzyme
Aladotril: A Technical Deep Dive into Dual Inhibition of Neutral Endopeptidase and Angiotensin-Converting Enzyme
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aladotril, also known as Fasidotril or BP1137, is a dual-acting inhibitor targeting two key enzymes in the cardiovascular regulatory system: Neutral Endopeptidase (NEP) and Angiotensin-Converting Enzyme (ACE). As a prodrug, Aladotril is converted in the body to its active metabolite, fasidotrilat. This dual inhibition offers a promising therapeutic strategy by simultaneously enhancing the beneficial effects of natriuretic peptides through NEP inhibition and mitigating the detrimental effects of angiotensin II via ACE inhibition. This technical guide provides a comprehensive overview of Aladotril, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies. All quantitative data are presented in structured tables for clarity, and key pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction
The intricate regulation of blood pressure and cardiovascular homeostasis involves a delicate balance between vasodilatory and vasoconstrictive systems. The renin-angiotensin-aldosterone system (RAAS) is a primary driver of vasoconstriction and sodium retention, largely through the action of angiotensin II, which is produced by the Angiotensin-Converting Enzyme (ACE). Conversely, the natriuretic peptide system promotes vasodilation, natriuresis, and diuresis. Neutral Endopeptidase (NEP), a zinc-dependent metalloprotease, is the key enzyme responsible for the degradation of natriuretic peptides.
Dual inhibition of both NEP and ACE presents a synergistic approach to managing cardiovascular diseases. By blocking ACE, the production of the potent vasoconstrictor angiotensin II is reduced. Simultaneously, inhibiting NEP leads to an accumulation of natriuretic peptides, amplifying their beneficial vasodilatory and natriuretic effects. Aladotril has been investigated for its potential in treating conditions such as hypertension and heart failure.
Mechanism of Action
Aladotril is an orally administered prodrug that undergoes hydrolysis in the body to form its active diacid metabolite, fasidotrilat. Fasidotrilat is a potent inhibitor of both Neutral Endopeptidase and Angiotensin-Converting Enzyme.
Signaling Pathway of NEP and ACE in Cardiovascular Regulation
The following diagram illustrates the interplay between the renin-angiotensin system and the natriuretic peptide system, and the points of intervention for Aladotril.
Quantitative Data
The following tables summarize the available quantitative data for Aladotril (Fasidotril) and its active metabolite, fasidotrilat.
Table 1: In Vivo Efficacy of Fasidotril in Animal Models
| Species | Model | Dosage | Duration | Key Findings | Reference |
| Mouse | - | 0.2-0.5 mg/kg (oral) | Acute | ED50 for in vivo inhibition of both NEP and ACE.[1] | [1] |
| Rat | Spontaneously Hypertensive Rats (SHR) | 100 mg/kg twice daily (oral) | 3 weeks | Progressive and sustained decrease in systolic blood pressure (-20 to -30 mm Hg).[1][2] | [1][2] |
| Rat | Renovascular Hypertensive (Goldblatt) | 100 mg/kg twice daily (oral) | 3 weeks | Progressive and sustained decrease in systolic blood pressure (-20 to -30 mm Hg).[1][2] | [1][2] |
| Rat | DOCA-salt Hypertensive | 100 mg/kg twice daily (oral) | 3 weeks | Prevented the progressive rise in blood pressure.[1][2] | [1][2] |
| Rat | Myocardial Infarction | 180 mg/kg/day (oral) | 40 weeks | Reduced mortality and attenuated cardiac hypertrophy with no significant effect on blood pressure.[3] | [3] |
Table 2: Clinical Efficacy of Fasidotril in Humans
| Study Population | Dosage | Duration | Key Findings | Reference |
| Mild-to-moderate essential hypertension | 100 mg twice daily (oral) | 6 weeks | Lowered supine systolic/diastolic blood pressure by 7.4/5.4 mm Hg and standing blood pressure by 7.6/6.8 mm Hg compared to placebo.[1][2] | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. The following sections outline the protocols used in the preclinical and clinical evaluation of Aladotril.
In Vivo Animal Studies
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Objective: To assess the antihypertensive efficacy of fasidotril in different models of hypertension.
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Animal Models:
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Spontaneously Hypertensive Rats (SHR) - a genetic model of hypertension.
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Two-kidney, one-clip Goldblatt rats - a model of renovascular hypertension.
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Deoxycorticosterone acetate (DOCA)-salt rats - a model of volume-dependent hypertension.
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Procedure:
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Data Analysis: Changes in systolic blood pressure over the treatment period are compared between the fasidotril and vehicle-treated groups.
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Objective: To evaluate the long-term effects of fasidotril on survival and cardiac remodeling after myocardial infarction.
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Procedure:
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Myocardial infarction is induced in rats by coronary artery ligation.[3]
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24 hours post-ligation, surviving rats are randomly assigned to receive either placebo or fasidotril (180 mg/kg/day, orally).[3]
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The treatment is continued for 40 weeks.[3]
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Survival rates are monitored throughout the study.
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At the end of the study, hearts are excised for determination of infarct size and assessment of cardiac hypertrophy.
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Data Analysis: Survival curves are compared between the two groups using a log-rank test. Cardiac hypertrophy is assessed by measuring heart weight to body weight ratio and is compared between groups.
Human Clinical Trial
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Objective: To determine the efficacy and safety of fasidotril in patients with mild-to-moderate essential hypertension.
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Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[1][2]
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Participants: Patients with mild-to-moderate hypertension (diastolic blood pressure between 95 and 114 mm Hg).[1]
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Procedure:
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Data Analysis: The primary endpoint is the change in supine and standing systolic and diastolic blood pressure from baseline to the end of the treatment period, compared between the fasidotril and placebo groups.
Conclusion
Aladotril (Fasidotril) has demonstrated efficacy as a dual inhibitor of NEP and ACE in both preclinical and clinical settings. Its ability to reduce blood pressure in hypertensive models and improve outcomes in a post-myocardial infarction model highlights its therapeutic potential. The unique mechanism of action, which combines the benefits of RAAS inhibition with the enhancement of the natriuretic peptide system, offers a promising avenue for the management of cardiovascular diseases. Further research to fully elucidate its long-term safety and efficacy profile is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Antihypertensive effects of fasidotril, a dual inhibitor of neprilysin and angiotensin-converting enzyme, in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of long-term therapy with fasidotril, a mixed inhibitor of neprilysin and angiotensin-converting enzyme (ACE), on survival of rats after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
